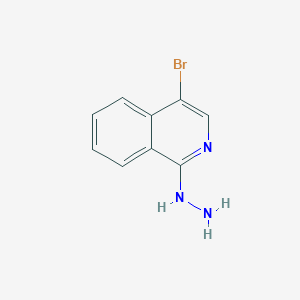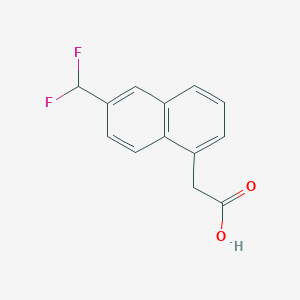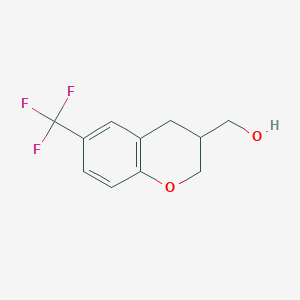
Acetamide, N-(2-ethoxy-3,4-dihydro-2H-1-benzopyran-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxychroman-6-yl)acetamide is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chroman ring system with an ethoxy group at the 2-position and an acetamide group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxychroman-6-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxychroman with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .
Industrial Production Methods
Industrial production of N-(2-ethoxychroman-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ethoxychroman-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like halides or amines and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Chromanones
Reduction: Amines
Substitution: Various substituted chroman derivatives
Aplicaciones Científicas De Investigación
N-(2-ethoxychroman-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxychroman-6-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pathways involved in cell proliferation or apoptosis, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-methoxychroman-6-yl)acetamide
- N-(2-ethoxychroman-4-yl)acetamide
- N-(2-ethoxychroman-6-yl)carboxamide
Uniqueness
N-(2-ethoxychroman-6-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
378753-24-3 |
|---|---|
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-(2-ethoxy-3,4-dihydro-2H-chromen-6-yl)acetamide |
InChI |
InChI=1S/C13H17NO3/c1-3-16-13-7-4-10-8-11(14-9(2)15)5-6-12(10)17-13/h5-6,8,13H,3-4,7H2,1-2H3,(H,14,15) |
Clave InChI |
DQHCZDXMCWJGMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC2=C(O1)C=CC(=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


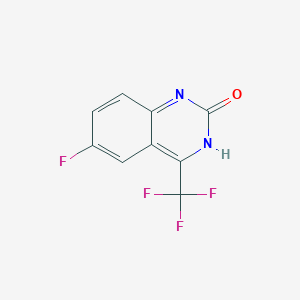

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

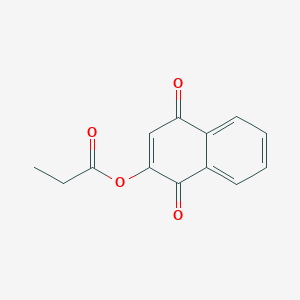

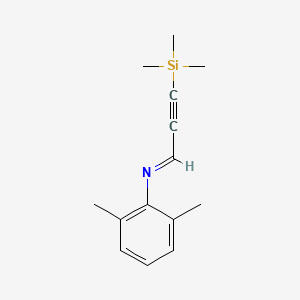
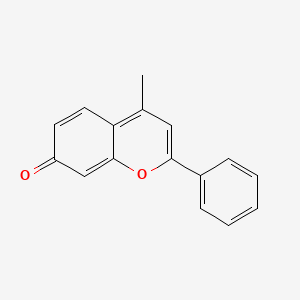
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
